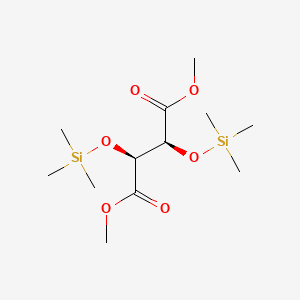
Dimethyl (2S,3S)-2,3-bis((trimethylsilyl)oxy)succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid dimethyl ester is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two trimethylsiloxy groups attached to a butanedioic acid dimethyl ester backbone. It is often utilized in various chemical reactions and research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid dimethyl ester typically involves the esterification of butanedioic acid with methanol in the presence of an acid catalyst. The resulting dimethyl ester is then subjected to silylation using trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours to ensure complete silylation.
Industrial Production Methods
In an industrial setting, the production of (2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid dimethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high efficiency and consistency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield alcohols or other reduced forms.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug development.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid dimethyl ester involves its interaction with various molecular targets and pathways. The trimethylsiloxy groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The ester functional groups facilitate its incorporation into larger molecular structures, making it a valuable intermediate in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid: Lacks the dimethyl ester groups but shares similar reactivity.
(2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid diethyl ester: Similar structure with ethyl ester groups instead of methyl.
(2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid dipropyl ester: Contains propyl ester groups, offering different solubility and reactivity.
Uniqueness
(2S,3S)-2,3-Bis(trimethylsiloxy)butanedioic acid dimethyl ester is unique due to its specific combination of trimethylsiloxy and dimethyl ester groups. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
Propiedades
Fórmula molecular |
C12H26O6Si2 |
|---|---|
Peso molecular |
322.50 g/mol |
Nombre IUPAC |
dimethyl (2S,3S)-2,3-bis(trimethylsilyloxy)butanedioate |
InChI |
InChI=1S/C12H26O6Si2/c1-15-11(13)9(17-19(3,4)5)10(12(14)16-2)18-20(6,7)8/h9-10H,1-8H3/t9-,10-/m0/s1 |
Clave InChI |
IGAUXTHUYAWGSI-UWVGGRQHSA-N |
SMILES isomérico |
COC(=O)[C@H]([C@@H](C(=O)OC)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
COC(=O)C(C(C(=O)OC)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



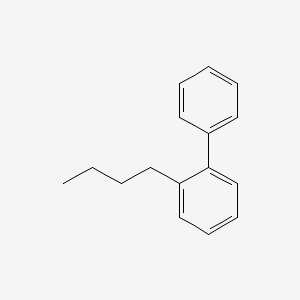

![Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]-](/img/structure/B13949323.png)
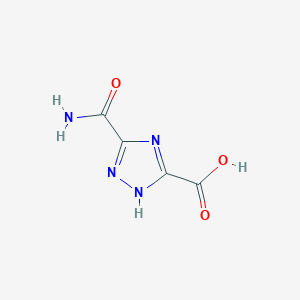
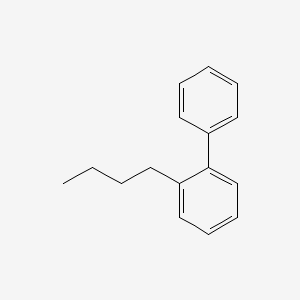
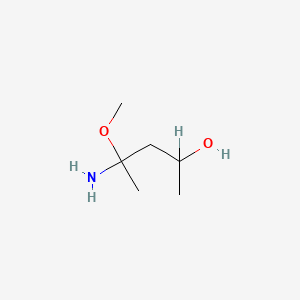


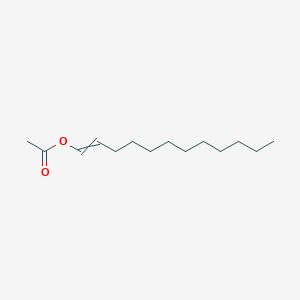

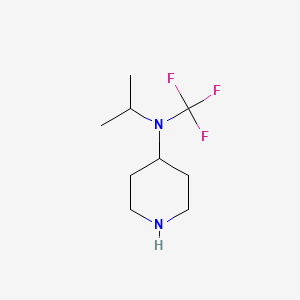
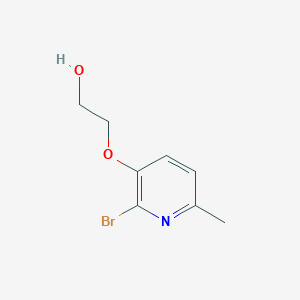
![2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949376.png)
